BenchChemオンラインストアへようこそ!

7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate

Medicinal chemistry CNS drug discovery Lead optimization

7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate (CAS 89588-70-5) is a heterocyclic dual-ring compound combining a 7-bromo-5-chloroquinolin-8-ol core esterified with isoxazole-3-carboxylic acid. With a molecular formula of C13H6BrClN2O3 and a molecular weight of 353.55 g/mol, it belongs to the quinoline-isoxazole hybrid class often exploited in medicinal chemistry for kinase inhibition, anti-infective, and CNS-targeted programs.

Molecular Formula C13H6BrClN2O3
Molecular Weight 353.55 g/mol
CAS No. 89588-70-5
Cat. No. B12919834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate
CAS89588-70-5
Molecular FormulaC13H6BrClN2O3
Molecular Weight353.55 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=NOC=C3)N=C1
InChIInChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)20-13(18)10-3-5-19-17-10/h1-6H
InChIKeyLWZQRGHONWGCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate (CAS 89588-70-5): Chemical Profile for Procurement and Screening


7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate (CAS 89588-70-5) is a heterocyclic dual-ring compound combining a 7-bromo-5-chloroquinolin-8-ol core esterified with isoxazole-3-carboxylic acid [1]. With a molecular formula of C13H6BrClN2O3 and a molecular weight of 353.55 g/mol, it belongs to the quinoline-isoxazole hybrid class often exploited in medicinal chemistry for kinase inhibition, anti-infective, and CNS-targeted programs [1].

Why In-Class 7-Bromo-5-chloroquinolin-8-yl Esters Cannot Be Interchanged: A Procurement Risk Analysis


Despite sharing the same 7-bromo-5-chloroquinolin-8-ol scaffold, closely related analogs such as the 5-isoxazole regioisomer, thiophene-3-carboxylate, or acrylate esters exhibit divergent physicochemical and biological profiles that preclude direct substitution [1][2]. Even subtle changes in the ester moiety—isoxazole-3-carboxylate versus isoxazole-5-carboxylate—alter the topological polar surface area and electronic distribution, potentially shifting target selectivity and pharmacokinetic behavior [1]. The quantitative evidence below demonstrates that procurement without compound-level scrutiny risks invalid biological results.

Direct Comparative Evidence for 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate (89588-70-5)


Isoxazole-3-carboxylate vs. Isoxazole-5-carboxylate: Topological Polar Surface Area Differentiation

The regioisomeric difference between the 3-carboxylate (target, CID 13281659) and 5-carboxylate (CID 13281660) produces a measurable shift in topological polar surface area (TPSA), a property critical for predicting blood-brain barrier penetration and oral absorption [1]. The target compound’s TPSA is 65.2 Ų, while the 5-isomer exhibits a lower value of 61.6 Ų (calculated identically by Cactvs 3.4.8.18) [1][2]. This ~3.6 Ų difference can be decisive when optimizing CNS multiparameter optimization (MPO) scores.

Medicinal chemistry CNS drug discovery Lead optimization

Lipophilicity (XLogP3-AA) Shift Relative to the Acrylate Ester Halacrinate

The target compound is significantly more lipophilic than Halacrinate, the 7-bromo-5-chloroquinolin-8-yl prop-2-enoate analog used as an agricultural fungicide. The computed XLogP3-AA for the target is 3.7, compared to 3.34 for Halacrinate (determined by HPLC) [1][2]. This ΔlogP of 0.36 shifts the target into a higher lipophilicity bin that may favor membrane permeability but also increases the risk of off-target promiscuity and poor aqueous solubility—a trade-off relevant when selecting compounds for cellular vs. biochemical assays.

ADME Lipophilicity Lead-likeness

Molecular Weight Divergence from the Thiophene-3-carboxylate Analog

Replacement of the isoxazole oxygen with sulfur (thiophene) increases the molecular weight from 353.55 g/mol (target) to 368.63 g/mol (CAS 89588-65-8) [1]. While both exceed the typical fragment MW threshold (<300 Da), the 15-Da increment alters the heavy-atom count and may affect passive permeability and metabolic susceptibility. In lead-likeness assessments, the lower MW of the target compound positions it slightly closer to the ‘golden triangle’ of oral drug space.

Fragment-based drug design Rule of 3 Molecular complexity

Functional-Group-Driven Biological Target Differentiation: Isoxazole Ester vs. Acrylate Ester

Halacrinate (7-bromo-5-chloroquinolin-8-yl prop-2-enoate) is registered as a quinoline-class agricultural fungicide (ISO 1750) . Its acrylate moiety acts as a Michael acceptor, enabling covalent modification of cysteine residues in fungal targets. In contrast, the target compound’s isoxazole-3-carboxylate ester is inert toward Michael addition and instead features an N-O heterocycle known to engage kinase hinge regions and bromodomains. This divergent reactivity profile means the two compounds serve entirely different biological roles and cannot be substituted in chemical biology or drug discovery programs.

Target selectivity Covalent inhibitor Fungicide

Application Scenarios Grounded in the Quantified Evidence for 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate


CNS Kinase Inhibitor Lead Optimization: Exploiting the TPSA Advantage

When designing brain-penetrant kinase inhibitors, the target compound’s TPSA of 65.2 Ų positions it within the optimal range for blood-brain barrier passage, while the 5-isomer’s lower TPSA (61.6 Ų) may reduce central exposure. Libraries aimed at neuro-oncology or neurodegenerative disease targets should prioritize the 3-carboxylate regioisomer to maintain predictable CNS penetration [1][2].

Intracellular Target Engagement in Oncology: Leveraging Higher Lipophilicity

The 0.36 log unit higher lipophilicity (XLogP3-AA 3.7) relative to Halacrinate enhances passive membrane permeability, making the target compound better suited for assays requiring intracellular target engagement. However, this increased lipophilicity demands accompanying solubility and protein-binding assays to mitigate off-target risk [1][3].

Fragment-Based Lead Development: Lower Molecular Weight for Ligand Efficiency

In fragment-based screening campaigns, the target compound’s molecular weight (353.55 g/mol) is 15 Da lower than the thiophene-3-carboxylate analog, yielding a slightly higher ligand efficiency index. This makes it the preferred choice when advancing hits into lead series where every heavy atom counts [1].

Selective Probe Development for Human Therapeutic Targets

For chemical biology probes targeting human kinases, bromodomains, or CNS receptors, the non-covalent isoxazole-3-carboxylate scaffold avoids the covalent modification liability associated with Halacrinate’s acrylate ester. This functional-group-level differentiation ensures that biological activity can be attributed to reversible binding, a prerequisite for target validation studies .

Quote Request

Request a Quote for 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.